2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone
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Description
2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives and imidazole containing compounds have been found to bind with high affinity to multiple receptors . They are the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Mode of action
The interaction of these compounds with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical pathways
The affected pathways and their downstream effects can vary widely depending on the specific targets and biological activities of the compound .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds can also vary widely and have a significant impact on their bioavailability .
Result of action
The molecular and cellular effects of these compounds’ action can include inhibitory activity against various viruses and bacteria, as well as potential therapeutic effects for a variety of diseases .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .
Biological Activity
The compound 2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine moiety, which is known for its diverse biological activities, particularly in central nervous system (CNS) interactions. The structural formula can be represented as follows:
1. Central Nervous System Effects
Research indicates that piperazine derivatives often exhibit significant interactions with serotonin and dopamine receptors, which are crucial for CNS activity. The specific compound under consideration has shown potential as a CNS-active agent , likely due to its ability to penetrate the blood-brain barrier effectively.
2. Antifilarial Activity
A related study involving piperazine derivatives demonstrated promising antifilarial activity against Brugia malayi, with compounds exhibiting macrofilaricidal and microfilaricidal effects. This suggests that derivatives similar to this compound may also possess such properties, warranting further investigation into its efficacy against parasitic infections .
3. Antiviral Properties
Piperazine compounds have been explored as antiviral agents , particularly against hepatitis C virus (HCV). The acyl-piperazine framework has been associated with inhibition of viral replication, indicating potential therapeutic applications in viral infections .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and enzymes involved in disease processes. Specifically, the piperazine ring is known to modulate receptor activity, which may lead to altered signaling pathways in target cells.
Case Studies and Research Findings
Properties
IUPAC Name |
2-[2-(4-acetylpiperazine-1-carbonyl)pyrrol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-16(26)22-11-13-23(14-12-22)21(28)19-7-4-9-24(19)15-20(27)25-10-8-17-5-2-3-6-18(17)25/h2-7,9H,8,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXPBVJNMLRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CN2CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.